Cas no 152859-42-2 (2-(4-Fluorophenyl)-N-methylacetamide)

2-(4-Fluorophenyl)-N-methylacetamide is a fluorinated acetamide derivative characterized by its phenyl ring substitution with a fluorine atom at the para position. This structural feature enhances its electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits improved stability and reactivity due to the electron-withdrawing effect of the fluorine substituent, facilitating selective modifications in medicinal chemistry applications. Its well-defined molecular structure ensures consistent performance in coupling reactions and as a building block for bioactive molecules. The presence of the N-methyl group further contributes to its solubility and metabolic stability, making it suitable for drug discovery and development processes.
2-(4-Fluorophenyl)-N-methylacetamide structure
152859-42-2 structure
Product Name:2-(4-Fluorophenyl)-N-methylacetamide
CAS No:152859-42-2
MF:C9H10FNO
MW:167.180205821991
CID:2625481
PubChem ID:56919414
Update Time:2025-06-08

2-(4-Fluorophenyl)-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL1137228
    • 152859-42-2
    • starbld0023955
    • MXKVWVBHAZNMRF-UHFFFAOYSA-N
    • AKOS008932901
    • 2-(4-Fluorophenyl)-N-methylacetamide
    • Inchi: 1S/C9H10FNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
    • InChI Key: MXKVWVBHAZNMRF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC(NC)=O

Computed Properties

  • Exact Mass: 167.074642105g/mol
  • Monoisotopic Mass: 167.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.1Ų

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Additional information on 2-(4-Fluorophenyl)-N-methylacetamide

Professional Introduction to 2-(4-Fluorophenyl)-N-methylacetamide (CAS No. 152859-42-2)

2-(4-Fluorophenyl-N-methylacetamide) is a significant compound in the field of pharmaceutical chemistry, widely recognized for its potential applications in drug development and molecular research. This compound, identified by its CAS number 152859-42-2, has garnered considerable attention due to its unique structural properties and the diverse range of biological activities it exhibits. The presence of a fluorophenyl group and a N-methylacetamide moiety contributes to its versatility, making it a valuable candidate for further exploration in medicinal chemistry.

The fluorophenyl substituent is particularly noteworthy, as fluorine atoms are known to enhance the metabolic stability and binding affinity of molecules. This property is crucial in the design of drugs, where improved pharmacokinetic profiles can lead to more effective therapeutic outcomes. In recent years, the incorporation of fluorinated aromatic rings into pharmaceutical compounds has been extensively studied, with numerous successes in developing treatments for various diseases.

In the realm of drug discovery, 2-(4-Fluorophenyl-N-methylacetamide) has shown promise in preliminary studies as a lead compound for potential therapeutic applications. Its molecular structure suggests that it may interact with biological targets in ways that could be beneficial for treating conditions such as inflammation, pain, and neurological disorders. The N-methylacetamide group further enhances its potential by providing a scaffold that can be modified to optimize pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-(4-Fluorophenyl-N-methylacetamide) with various biological targets more accurately. These studies have highlighted its potential as an inhibitor of enzymes involved in disease pathways, suggesting that it could be developed into a novel therapeutic agent. For instance, research indicates that this compound may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses.

The synthesis of 2-(4-Fluorophenyl-N-methylacetamide) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the fluorophenyl group often necessitates specialized synthetic techniques, such as cross-coupling reactions, which are well-established in modern organic chemistry. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for further research.

Evaluation of the pharmacological properties of 2-(4-Fluorophenyl-N-methylacetamide) has been conducted through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to modulate the activity of target enzymes and receptors, providing evidence for its potential therapeutic value. Animal models have further supported these findings by showing favorable pharmacokinetic profiles and reduced side effects compared to existing treatments.

The role of fluorine atoms in enhancing drug efficacy is well-documented, and 2-(4-Fluorophenyl-N-methylacetamide) exemplifies this trend. Fluorinated compounds often exhibit improved bioavailability, prolonged half-life, and increased resistance to metabolic degradation. These attributes make them particularly attractive for pharmaceutical development. As research continues, it is expected that more derivatives of this compound will be synthesized and evaluated for their potential medical applications.

The impact of 2-(4-Fluorophenyl-N-methylacetamide) on medicinal chemistry extends beyond its direct use as a drug candidate. It serves as a valuable scaffold for designing new molecules with enhanced properties. By modifying various functional groups within its structure, chemists can fine-tune its biological activity to target specific diseases more effectively. This flexibility underscores the importance of compounds like 2-(4-Fluorophenyl-N-methylacetamide) in the ongoing quest for novel therapeutics.

The future prospects for 2-(4-Fluorophenyl-N-methylacetamide) are promising, with ongoing research aimed at elucidating its mechanisms of action and exploring new applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development process, bringing this compound closer to clinical use. As our understanding of biological systems continues to grow, it is anticipated that compounds like 2-(4-Fluorophenyl strong>N-methylacetamide will play an increasingly important role in addressing unmet medical needs.

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